molecular formula C18H13NO2S B2834441 3-[(thiophen-2-yl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 379728-15-1

3-[(thiophen-2-yl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No.: B2834441
CAS No.: 379728-15-1
M. Wt: 307.4 g/mol
InChI Key: WTCZJNWYQUOWKW-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid is a cyclopentaquinoline derivative featuring a thiophene substituent and an exocyclic double bond in the E-configuration. The compound’s structure combines a quinoline core with a fused cyclopentane ring and a thiophen-2-ylmethylidene group at position 3.

Properties

CAS No.

379728-15-1

Molecular Formula

C18H13NO2S

Molecular Weight

307.4 g/mol

IUPAC Name

(3Z)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid

InChI

InChI=1S/C18H13NO2S/c20-18(21)16-13-5-1-2-6-15(13)19-17-11(7-8-14(16)17)10-12-4-3-9-22-12/h1-6,9-10H,7-8H2,(H,20,21)/b11-10-

InChI Key

WTCZJNWYQUOWKW-KHPPLWFESA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbaldehyde with cyclopenta[b]quinoline derivatives under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3E)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3E)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3E)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthesis : The target compound’s thiophen-2-ylmethylidene group could be synthesized via methods analogous to those for Compound D, such as Suzuki coupling or Wittig reactions .
  • Data Limitations: No direct solubility, melting point, or bioactivity data for the target compound is provided in the evidence, highlighting the need for further experimental studies.

Biological Activity

(3E)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant, cytotoxic, and anti-inflammatory properties, as well as its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C18H13NO2SC_{18}H_{13}NO_2S, and it features a complex structure that includes a quinoline moiety, which is known for various biological activities. The presence of the thiophene group enhances its pharmacological profile by contributing to its electron-donating properties.

1. Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related diseases. Research indicates that compounds similar to (3E)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid exhibit significant antioxidant properties.

  • DPPH Assay : This method evaluates the ability of compounds to scavenge DPPH free radicals. Studies have shown that related compounds can achieve over 90% scavenging activity at certain concentrations, indicating strong antioxidant potential .

2. Cytotoxic Activity

Cytotoxicity refers to the ability of a substance to kill or inhibit the growth of cells, particularly cancer cells.

  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including HeLa (cervical carcinoma) and U251 (glioblastoma) cells. For instance, certain extracts showed over 80% inhibition at high concentrations (800 µg/mL), suggesting promising anticancer activity .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineConcentration (µg/mL)% Inhibition
HeLa80081.49
U25180076.45

3. Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, including cancer. Compounds with anti-inflammatory properties can reduce disease progression.

Study 1: Antioxidant Properties

In a study assessing the antioxidant capacity of various compounds, (3E)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid exhibited significant DPPH radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Study 2: Cytotoxic Effects on Cancer Cells

A detailed investigation into the cytotoxic effects revealed that this compound could induce apoptosis in cancer cells at non-toxic concentrations. The study utilized MTT assays to evaluate cell viability and found that certain derivatives had IC50 values below 250 µM against H292 lung cancer cells .

Q & A

Q. 1.1. What are the recommended synthetic routes for (3E)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions involving cyclopenta[b]quinoline precursors and thiophene derivatives. Key steps include:

  • Formation of the cyclopentaquinoline core through Friedländer or Pfitzinger reactions, using substituted anilines and cyclic ketones under acidic or thermal conditions.
  • Introduction of the thiophene moiety via Knoevenagel condensation, where the aldehyde group of thiophene-2-carboxaldehyde reacts with the active methylene group of the cyclopentaquinoline intermediate.
    • Reaction conditions (e.g., solvent, temperature, and catalysts like piperidine) must be optimized to favor the (E)-isomer configuration .

Q. 1.2. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : To confirm the (E)-configuration of the thiophenylmethylidene group (typically showing a deshielded vinyl proton at δ 7.8–8.2 ppm) and the cyclopentaquinoline backbone.
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with sulfur-containing compounds.
  • FTIR : To identify carboxylic acid (-COOH) stretching vibrations (~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) .

Q. 1.3. How should researchers handle stability and storage of this compound?

  • Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the thiophene ring or decarboxylation.
  • Avoid prolonged exposure to light, as the conjugated system may undergo photodegradation. Stability tests (e.g., TGA/DSC) are recommended to assess thermal decomposition thresholds .

Advanced Research Questions

Q. 2.1. How can computational methods aid in predicting the biological activity of this compound?

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with targets such as tyrosine kinases or DNA topoisomerases, leveraging the compound’s planar quinoline-acridine hybrid structure.
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with experimental IC50 values from cytotoxicity assays to optimize substituents for enhanced activity .

Q. 2.2. What strategies resolve contradictions in solubility data reported for this compound?

Conflicting solubility data often arise from:

  • Polymorphism : Use X-ray crystallography (as in ) to identify crystalline forms affecting solubility.
  • pH-dependent ionization : Perform pH-solubility profiling (e.g., shake-flask method) in buffered solutions (pH 1–13) to map ionization states of the carboxylic acid group .

Q. 2.3. How can reaction mechanisms for byproduct formation be elucidated during synthesis?

  • LC-MS/MS monitoring : Track intermediates in real-time to identify side products like (Z)-isomers or decarboxylated derivatives.
  • Kinetic studies : Vary reaction parameters (e.g., catalyst loading) to determine activation energies for competing pathways. highlights similar approaches for cyclopentaquinoline analogs .

Q. 2.4. What advanced functionalization strategies are viable for modifying the thiophene moiety?

  • Electrophilic substitution : Introduce halogens (Br/Cl) at the thiophene’s α-position using N-bromosuccinimide (NBS) or Cl2/FeCl3, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Click chemistry : Attach bioorthogonal tags (e.g., azides) via Huisgen cycloaddition for targeted drug delivery applications .

Methodological Considerations

Q. 3.1. Designing assays to evaluate antimicrobial activity

  • Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via optical density (OD600) measurements. Include controls for membrane disruption (e.g., propidium iodide uptake) .

Q. 3.2. Addressing discrepancies in cytotoxicity data across cell lines

  • Mechanistic profiling : Use RNA sequencing to identify cell-specific pathways (e.g., apoptosis vs. necrosis) influenced by the compound’s intercalation properties.
  • Metabolic stability assays : Compare hepatic microsomal half-lives (e.g., human vs. murine) to assess species-dependent detoxification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.